5,6-Dihydrouridine

Vue d'ensemble

Description

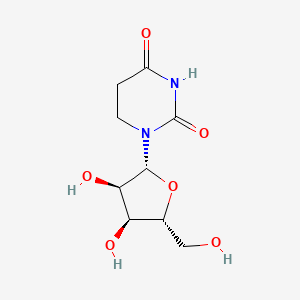

La 5,6-Dihydrouridine est un nucléoside modifié dérivé de l'uridine. Elle se caractérise par l'ajout de deux atomes d'hydrogène à la molécule d'uridine, ce qui donne un cycle pyrimidinique entièrement saturé sans double liaison restante . Ce composé se retrouve couramment dans les molécules d'ARN de transfert (ARNt) et d'ARN ribosomique (ARNr), où il joue un rôle dans l'amélioration de la flexibilité conformationnelle des structures d'ARN .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La 5,6-Dihydrouridine est synthétisée post-transcriptionnellement par réduction de la double liaison 5,6 d'un résidu uridine dans les transcrits d'ARN. Le processus de réduction implique l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou des conditions alcalines .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques de la this compound ne soient pas largement documentées, la réduction enzymatique de l'uridine utilisant des synthases de dihydrouridine reste la méthode principale. Ce processus peut être mis à l'échelle pour des applications industrielles en optimisant les conditions de réaction et les concentrations enzymatiques .

Analyse Des Réactions Chimiques

Types de Réactions : La 5,6-Dihydrouridine subit diverses réactions chimiques, notamment :

Réduction : La réaction principale pour sa synthèse, où l'uridine est réduite en this compound.

Oxydation : Elle peut être oxydée en uridine dans des conditions spécifiques.

Substitution : Elle peut participer à des réactions de substitution nucléophile en raison de la présence de sites réactifs sur le cycle pyrimidinique.

Réactifs et Conditions Courants :

Agents Réducteurs : Borohydrure de sodium, conditions alcalines.

Agents Oxydants : Des agents oxydants doux peuvent convertir la this compound en uridine.

Principaux Produits :

Produits de Réduction : this compound à partir de l'uridine.

Produits d'Oxydation : Uridine à partir de la this compound.

Applications De Recherche Scientifique

Structural and Functional Significance in RNA

Unique Structural Properties

5,6-Dihydrouridine is characterized by the saturation of the C5-C6 bond in uridine, resulting in a nonplanar structure that alters the RNA backbone's dynamics. This modification is crucial for maintaining the structural integrity and functionality of tRNA. The presence of DHU enhances conformational flexibility, allowing tRNA to adapt its shape during protein synthesis .

Role in tRNA Functionality

Dihydrouridine is predominantly located in the D-loop of tRNA molecules. Its presence affects the stability and interaction of tRNA with ribosomes and other cellular machinery involved in translation. Studies have shown that alterations in DHU levels can impact protein synthesis efficiency and accuracy .

Biochemical Applications

Marker for tRNA Degradation

Excreted levels of this compound serve as a biomarker for assessing tRNA degradation rates in various organisms. Research indicates that DHU can be quantitatively measured in urine, providing insights into metabolic rates and tRNA turnover . This application is particularly useful in clinical settings for evaluating metabolic disorders.

Analytical Techniques

The quantification of dihydrouridine in RNA has been facilitated by advanced techniques such as liquid chromatography-mass spectrometry (LC-MS). This method allows for precise measurement of DHU content in biological samples, aiding researchers in understanding its role within cellular processes .

Prebiotic Chemistry

Synthesis Pathways

Recent studies have explored the photoreduction of uridine to produce this compound under prebiotic conditions. This process demonstrates how DHU could have formed on early Earth, contributing to the development of nucleic acids and the origin of life theories . The ability to synthesize DHU efficiently from uridine under simulated prebiotic conditions highlights its potential role in early biochemical pathways.

Genetic Engineering and Biotechnology

CRISPR Applications

Research indicates that modifications involving dihydrouridine can enhance the efficiency of CRISPR-Cas9 systems. By incorporating DHU into guide RNAs, researchers can improve target specificity and reduce off-target effects during genome editing processes . This application is critical for advancing genetic engineering techniques across various organisms.

Case Studies

Mécanisme D'action

5,6-Dihydrouridine exerts its effects by disturbing the stacking interactions in RNA helices, thereby destabilizing the RNA structure . It stabilizes the C2’-endo sugar conformation, which is more flexible than the C3’-endo conformation. This flexibility is propagated to the 5’-neighboring residue, enhancing the overall conformational flexibility of the RNA molecule .

Comparaison Avec Des Composés Similaires

Uridine: The precursor to 5,6-dihydrouridine, which lacks the additional hydrogen atoms.

Pseudouridine: Another modified nucleoside that stabilizes RNA structure, in contrast to the destabilizing effect of this compound.

2’-O-Methyluridine: A modified nucleoside that also stabilizes RNA structure.

Uniqueness: this compound is unique in its ability to enhance the conformational flexibility of RNA molecules, particularly in cold-adapted organisms. This property distinguishes it from other modified nucleosides that typically stabilize RNA structures .

Activité Biologique

5,6-Dihydrouridine (D) is a modified nucleoside predominantly found in the D-loops of transfer RNA (tRNA) across various life forms, including Archaea, Bacteria, and Eukarya. This compound plays a crucial role in the structural stability and function of tRNA molecules, influencing protein synthesis and cellular metabolism. This article explores the biological activity of this compound, highlighting its enzymatic formation, physiological significance, and potential implications in health and disease.

Formation and Enzymatic Activity

This compound is formed through the reduction of uridine by dihydrouridine synthases (Dus), which are NADPH-dependent enzymes. Research has identified several members of the Dus family that catalyze this modification in different organisms. For example, in Escherichia coli, three genes (yjbN, yhdG, and yohI) have been implicated in dihydrouridine synthesis . A comparative study involving knockout strains demonstrated that these genes are non-redundant and act site-specifically on tRNA D-loops .

Table 1: Enzymes Involved in Dihydrouridine Synthesis

Physiological Significance

The presence of this compound in tRNA is essential for maintaining the structural integrity of RNA molecules. Its unique structure disrupts base stacking interactions, which can affect the stability and folding of RNA . The modification is also associated with enhanced translation efficiency and accuracy during protein synthesis.

Recent studies have shown that the levels of dihydrouridine can serve as biomarkers for various physiological states. For instance, it has been suggested that high levels of D-modified tRNA correlate with better outcomes in cancer patients due to improved protein synthesis capabilities . Conversely, alterations in dihydrouridine levels have been linked to various diseases, including cancer and metabolic disorders.

Case Studies

- Cancer Prognosis : A study demonstrated that overexpression of DUS enzymes was predictive of worse outcomes in cancer patients. This suggests that dihydrouridine modifications may play a role in tumor biology by influencing protein synthesis pathways .

- Metabolic Regulation : Research indicates that dihydrouridine levels can reflect metabolic states in humans and rats. The presence of this marker can help determine degradation rates of tRNA, providing insights into cellular metabolism under different conditions .

Research Findings

Recent advancements in high-resolution mapping techniques have revealed that dihydrouridine is not limited to tRNA but is also present in mRNA. This discovery expands the potential functional roles of D beyond translation to include regulation of gene expression and mRNA stability .

Table 2: Biological Implications of Dihydrouridine Modification

| Biological Context | Implication |

|---|---|

| Protein Synthesis | Enhances translation efficiency |

| Cancer Biology | Correlates with patient outcomes |

| Metabolic Activity | Serves as a biomarker for metabolic states |

| Gene Regulation | Impacts mRNA stability and expression dynamics |

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTBLXKRQACLCR-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021329 | |

| Record name | 3,4,5,6-Tetrahydrouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5,6-Dihydrouridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5627-05-4, 18771-50-1 | |

| Record name | Dihydrouridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5627-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydrouridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005627054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5,6-Tetrahydrouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Dihydrouridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D5FR359JO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5,6-Dihydrouridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.